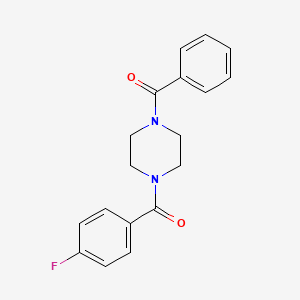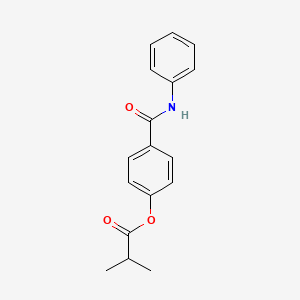
3-(4-methoxyphenyl)-N-(3-pyridinylmethyl)acrylamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of compounds similar to 3-(4-methoxyphenyl)-N-(3-pyridinylmethyl)acrylamide often involves intricate organic reactions. A related compound, (E)-2-(4-Methoxyphenyl)-N-(2-pyridyl)-3-(2-pyridylamino)acrylamide, showcases a synthesis route that might offer insights into methodologies applicable to our compound of interest (Zhu-Ping Xiao et al., 2009). Additionally, acylation techniques have been employed in synthesizing N-(2-Bromo-4-methoxyphenyl)acrylamide, suggesting a possible pathway for acrylamide derivatives synthesis (Yuan Jia-cheng, 2012).
Molecular Structure Analysis
The molecular structure of acrylamide derivatives, including angles and bond lengths, can be elucidated using X-ray crystallography and NMR spectroscopy. For example, studies have detailed the dihedral angles and hydrogen bonding patterns critical for understanding the spatial arrangement of the molecule (Zhu-Ping Xiao et al., 2009).
Chemical Reactions and Properties
Acrylamide derivatives undergo a range of chemical reactions, reflecting their reactivity and potential applications. For instance, the cyclization of enamides to form pyrimidones under [Cp*CoIII] catalysis highlights the chemical versatility and reactivity of such compounds (Yuan Liu et al., 2018).
Physical Properties Analysis
Physical properties, including melting points, solubility, and phase behavior, are crucial for practical applications. The lower critical solution temperature (LCST) behavior of poly(N,N-bis(2-methoxyethyl)acrylamide) showcases the importance of understanding temperature-responsive properties in polymers (Michelle Hechenbichler et al., 2020).
Propriétés
IUPAC Name |
(E)-3-(4-methoxyphenyl)-N-(pyridin-3-ylmethyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O2/c1-20-15-7-4-13(5-8-15)6-9-16(19)18-12-14-3-2-10-17-11-14/h2-11H,12H2,1H3,(H,18,19)/b9-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXPASPJHPQXWFE-RMKNXTFCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C=CC(=O)NCC2=CN=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=C/C(=O)NCC2=CN=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Methoxy-phenyl)-N-pyridin-3-ylmethyl-acrylamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[4-(4,5-dimethoxy-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)phenyl]acetamide](/img/structure/B5618260.png)
![N~3~-[3-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)propyl]-1,3-piperidinedicarboxamide](/img/structure/B5618261.png)
![(4S)-3-[2-(2,3-dihydro-4H-1,4-benzoxazin-4-yl)-2-oxoethyl]-4-phenyl-1,3-oxazolidin-2-one](/img/structure/B5618263.png)

![2,3-diphenyl-1,4-diazaspiro[4.4]nona-1,3-diene](/img/structure/B5618285.png)
![3-[1-cyclohexyl-5-(methoxymethyl)-1H-1,2,4-triazol-3-yl]pyridine](/img/structure/B5618292.png)
![N-[3-(difluoromethoxy)benzyl]-1-(methoxyacetyl)-4-piperidinecarboxamide](/img/structure/B5618293.png)
![2-[rel-(3R,4S)-3-(acetylamino)-4-propyl-1-pyrrolidinyl]-N-cycloheptylacetamide hydrochloride](/img/structure/B5618297.png)
![1-methyl-3-{[3-methyl-1-(2-methyl-1,3-benzothiazol-6-yl)-1H-1,2,4-triazol-5-yl]methyl}imidazolidine-2,4-dione](/img/structure/B5618313.png)
![N-(3-acetylphenyl)-2-[3-(3-methoxyphenyl)-6-oxo-1(6H)-pyridazinyl]acetamide](/img/structure/B5618321.png)
![1-{3-[(3R*,4S*)-3-amino-4-phenylpyrrolidin-1-yl]-3-oxopropyl}-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B5618325.png)
![(3R*,4S*)-1-{[5-(methoxymethyl)-2-thienyl]carbonyl}-4-phenylpyrrolidin-3-amine](/img/structure/B5618340.png)